3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
The compound “3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains bromoethyl and diazaspiro groups, which suggest the presence of a bromine atom and nitrogen atoms in the structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as bicyclo[3.3.1]nonane-2,4-diones have been synthesized from isophthalic acids in several steps . The process involves treatment with diethyl magnesiomalonate and triethylamine to yield intermediate compounds, which are then subjected to decarboxylation, esterification, and cyclization .Scientific Research Applications
Medicinal Chemistry and Drug Development
These applications highlight the versatility and potential impact of 1,6-dioxaspiro[4.4]nonane-2,4-dione derivatives in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound . If you need further details or have other questions, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione are sigma receptors (SRs) . These receptors, specifically sigma-1 (S1R) and sigma-2 (S2R), are involved in several biological and pathological conditions . S1R is a chaperone protein mainly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) where it forms a complex with the binding immunoglobulin protein (BiP) .
Mode of Action
Upon activation, S1R dissociates from BiP and moves toward the plasma membrane where it directly interacts with different ion channels and G-protein-coupled receptors . The compound has been evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Biochemical Pathways
The sigma receptors are highly expressed in both central and peripheral nervous systems, in areas of great relevance for neuroprotection and neuroinflammation . The ligands of these receptors have historically been classified as agonists or antagonists, with agonists favoring oligomerization and antagonists preventing it based on their effects in a variety of in vivo or cellular models .
Result of Action
Receptor antagonists are reported to have analgesic effects in both animals and humans and to enhance opioid-mediated analgesia . On the contrary, S1R agonists oppose the effects of antagonists, and they are associated with cytoprotective effects .
properties
IUPAC Name |
3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-6H2,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGZPVIVRDIJAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150259-29-3 | |
Record name | 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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